2,3,4-Trichloronitrobenzene

Description

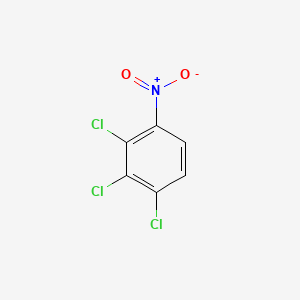

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKIECJVXXHLDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026202 | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4-trichloronitrobenzene appears as needles or light yellow fluffy solid. (NTP, 1992), Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000792 [mmHg] | |

| Record name | 1,2,3-Trichloro-4-nitrobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19189 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17700-09-3, 29595-61-7 | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17700-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017700093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloronitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029595617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17700-09-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloronitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1,2,3-trichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trichloronitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339A4728AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

131 to 133 °F (NTP, 1992) | |

| Record name | 2,3,4-TRICHLORONITROBENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

A Technical Guide to 2,3,4-Trichloronitrobenzene (CAS: 17700-09-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,4-Trichloronitrobenzene (TCNB), registered under CAS number 17700-09-3, is a polychlorinated nitroaromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a benzene ring substituted with three chlorine atoms and a nitro group, makes it a valuable intermediate in the production of a range of more complex molecules.[1] This guide provides a comprehensive technical overview of TCNB, covering its physicochemical properties, synthesis methodologies, key applications, toxicological profile, and analytical procedures. The primary utility of this compound lies in its role as a precursor for agrochemicals and pharmaceuticals, particularly in the synthesis of certain quinolone-based antibacterial drugs.[2][3] Due to its hazardous properties, including acute toxicity and environmental concerns, strict adherence to safety and handling protocols is paramount.[4]

Physicochemical Characteristics

This compound is a light yellow crystalline solid or powder at room temperature.[4][5] The electron-withdrawing nature of both the nitro group and the chlorine atoms significantly influences its chemical reactivity and physical properties.[1] It is characterized by low solubility in water but is soluble in various organic solvents such as ethanol, acetone, and chloroform.[1][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17700-09-3 | [5] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [2][5] |

| Molecular Weight | 226.44 g/mol | [2][7] |

| IUPAC Name | 1,2,3-Trichloro-4-nitrobenzene | [5][8] |

| Appearance | Needles or light yellow fluffy solid/powder | [3][5] |

| Melting Point | 53 - 56 °C (127 - 133 °F) | [7][9] |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [4] |

| Solubility in Water | Insoluble (<1 mg/mL at 23°C) | [5][6] |

| Flash Point | > 110 °C (> 230 °F) | [4][7][9] |

| Vapor Pressure | 0.000792 mmHg | [5] |

Synthesis and Manufacturing Insights

The primary industrial synthesis of this compound involves the nitration of 1,2,3-trichlorobenzene. This electrophilic aromatic substitution reaction is a cornerstone of nitroaromatic chemistry.

2.1 Core Synthesis Pathway: Nitration of 1,2,3-Trichlorobenzene

The most direct route is the reaction of 1,2,3-trichlorobenzene with a nitrating agent, typically a mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).[10][11] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Causality Behind Experimental Choice: The use of mixed acid is critical for generating a sufficient concentration of the nitronium ion to overcome the deactivating effect of the three chlorine atoms on the benzene ring. The reaction temperature must be carefully controlled to prevent over-nitration and the formation of unwanted byproducts.[10] A modern approach utilizes microchannel continuous flow reactors, which offer superior control over reaction parameters like temperature and time, leading to higher yields, improved safety, and greater purity.[11]

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of 2,3,4-TCNB.

2.2 Experimental Protocol: Laboratory-Scale Nitration [10]

-

Preparation: Charge a reaction vessel equipped with a mechanical stirrer and thermometer with 90% nitric acid.

-

Cooling: Place the vessel in an ice-water bath to maintain a temperature between 25-30°C.

-

Addition of Substrate: Slowly add 1,2,3-trichlorobenzene to the nitric acid in portions over a period of 30 minutes while maintaining the temperature.

-

Reaction: Stir the resulting mixture for an additional 30 minutes after the addition is complete.

-

Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring to precipitate the product.

-

Isolation: Filter the solid precipitate and wash thoroughly with water to remove residual acid.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Industrial and Research Applications

This compound is not typically an end-product but serves as a crucial building block in multi-step syntheses.[4]

-

Pharmaceutical Intermediate: It is a key starting material in the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin.[3] The specific arrangement of chloro- and nitro- groups allows for regioselective modifications essential for building the core quinolone structure.

-

Agrochemical Synthesis: The compound is used in the manufacturing of pesticides and herbicides.[2][3] For example, it is a precursor in the synthesis of the herbicide Aclonifen.[3] Its toxic properties are harnessed to control a wide range of agricultural pests.[2]

-

Dye Manufacturing: It can also be used as an intermediate in the synthesis of certain dyes.[1][2]

Toxicological Profile and Safety Protocols

This compound is classified as a hazardous substance, exhibiting acute toxicity via oral, dermal, and inhalation routes.[4][5]

4.1 Health Hazards

-

Acute Effects: Harmful if swallowed, in contact with skin, or if inhaled.[4][5] It causes skin and serious eye irritation and may lead to respiratory tract irritation.[4]

-

Systemic Effects: A significant toxic effect is the potential to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[5]

-

Chronic Effects: Prolonged exposure may lead to a non-allergic condition known as reactive airways dysfunction syndrome (RADS), with asthma-like symptoms persisting for months or years.[4]

4.2 Safety and Handling Protocols

Given its hazardous nature, stringent safety measures are mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][12] In areas with potential for dust or vapor generation, respiratory protection (e.g., a self-contained breathing apparatus) is essential.[5]

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9]

-

Handling: Avoid all personal contact. Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[9][12] Contaminated work clothing should not be allowed out of the workplace.[4]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong bases and strong oxidizing agents, with which it is incompatible.[3][6]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Clean mouth with water and seek immediate medical advice. Do not induce vomiting.

Analytical Methodologies

The quantification and identification of chloronitrobenzenes, including TCNB, in various matrices (e.g., environmental samples, reaction mixtures) are typically performed using chromatographic techniques. Gas chromatography (GC) is particularly well-suited for this purpose.

5.1 Protocol: GC-MS for Quantification of TCNB

Principle: Gas chromatography separates volatile compounds based on their partitioning between a stationary phase (in a capillary column) and a mobile phase (an inert carrier gas). The separated compounds are then ionized and fragmented in a mass spectrometer (MS), which detects the fragments based on their mass-to-charge ratio, providing both identification and quantification. Electron capture detection (ECD) is also highly sensitive for halogenated compounds like TCNB.[13][14]

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the TCNB sample in a suitable high-purity solvent (e.g., isooctane, toluene, or methanol).[1]

-

Perform serial dilutions to create a series of calibration standards with known concentrations.

-

Prepare the unknown sample by dissolving it in the same solvent and filtering if necessary to remove particulates.

-

-

Instrument Setup (Typical GC-MS Parameters):

-

Injector: Split/splitless injector at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C, and hold for 5 minutes.

-

MS Interface: Transfer line temperature of 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, source temperature 230°C.

-

Detector: Mass spectrometer operating in Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of TCNB (e.g., m/z 225, 227, 180).

-

-

Analysis:

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the unknown sample(s).

-

Identify TCNB in the sample by its retention time and the presence of its characteristic mass fragments.

-

Quantify the amount of TCNB in the sample by comparing its peak area to the calibration curve.

-

Diagram 2: Analytical Workflow

Caption: Workflow for the quantitative analysis of 2,3,4-TCNB by GC-MS.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN114805078B - A method for preparing this compound by microchannel nitration reaction.

-

IARC Publications. (n.d.). 2-Chloronitrobenzene, 3-Chloronitrobenzene, and 4-chloronitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]

- Google Patents. (n.d.). CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.

Sources

- 1. CAS 17700-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 17700-09-3 [chemicalbook.com]

- 4. aarti-industries.com [aarti-industries.com]

- 5. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. accustandard.com [accustandard.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. fishersci.com [fishersci.com]

- 10. prepchem.com [prepchem.com]

- 11. CN114805078B - A method for preparing this compound by microchannel nitration reaction - Google Patents [patents.google.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. publications.iarc.who.int [publications.iarc.who.int]

- 14. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4-Trichloronitrobenzene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in synthetic organic chemistry.[1] Characterized by a benzene ring substituted with three chlorine atoms and a nitro group, its chemical architecture makes it a valuable intermediate in the production of various pharmaceuticals and agrochemicals.[2][3][4] The electron-withdrawing nature of both the chloro and nitro substituents heavily influences the compound's reactivity, rendering the aromatic ring susceptible to nucleophilic attack and defining its utility in complex molecular synthesis.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, analytical methodologies, and toxicological profile of this compound, offering field-proven insights for laboratory and development applications.

Molecular Structure and Identification

The foundational step in understanding the utility of this compound is a firm grasp of its molecular identity. The structure, depicted below, consists of a nitro group at position 1 and chlorine atoms at positions 2, 3, and 4 of the benzene ring.

Caption: Molecular Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,3-Trichloro-4-nitrobenzene[5] |

| CAS Number | 17700-09-3[1][6] |

| Molecular Formula | C₆H₂Cl₃NO₂[1][7] |

| Molecular Weight | 226.44 g/mol [7] |

| Synonyms | 1-Nitro-2,3,4-trichlorobenzene, 2,3,4-Trichloro-1-nitrobenzene[1][8] |

Physical and Chemical Properties

This compound typically presents as a light yellow, fluffy solid or crystalline powder.[6][7][9] Its physical state and solubility are critical parameters for handling, storage, and reaction setup. The compound is insoluble in water but shows solubility in organic solvents such as acetone and chloroform.[1][8]

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Needles or light yellow fluffy solid/powder | [2][6][7] |

| Melting Point | 53 - 57 °C (127.4 - 134.6 °F) | [2][9][10] |

| Boiling Point | 296.2 ± 35.0 °C at 760 mmHg (Predicted) | [2][11] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [7][11] |

| Vapor Pressure | 0.000792 mmHg | [6] |

| Flash Point | > 110 °C (> 230 °F) | [7][11] |

| Water Solubility | Insoluble (<1 mg/mL at 23°C) | [6][7][8] |

| Reactivity | Incompatible with strong bases and strong oxidizing agents |[6][8][9] |

Synthesis and Reactivity

Synthesis Pathway

The primary route for synthesizing this compound is through the nitration of 1,2,3-trichlorobenzene.[12] This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

A modern approach involves the use of microchannel continuous flow reactors, which offer enhanced safety, higher yield, and improved purity of the final product.[13]

Caption: General synthesis pathway for this compound.

Chemical Reactivity: Nucleophilic Aromatic Substitution

The key to this compound's utility as a synthetic intermediate lies in its reactivity towards nucleophiles. The benzene ring is highly electron-deficient due to the strong electron-withdrawing effects of the nitro group and the three chlorine atoms. This "activation" facilitates nucleophilic aromatic substitution (SNAᵣ), a reaction that is typically difficult for unactivated benzene rings.

The reaction proceeds via an addition-elimination mechanism. A strong nucleophile attacks the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The aromaticity of the ring is then restored by the departure of the chloride leaving group. The presence of the nitro group, particularly ortho or para to the leaving group, is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance.[14][15] This reactivity is exploited in the synthesis of quinolone antibiotics, where an amine nucleophile displaces a chlorine atom on the ring.[2][3]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAᵣ).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the established laboratory-scale nitration of 1,2,3-trichlorobenzene.[12]

Materials:

-

1,2,3-Trichlorobenzene

-

90% Nitric Acid

-

Ice

-

Reaction vessel with mechanical stirrer and thermometer

-

Filtration apparatus

Procedure:

-

Preparation: In a reaction vessel equipped with a mechanical stirrer and thermometer, add 3.6 L of 90% nitric acid.

-

Cooling: Place the vessel in an ice-water bath to maintain the internal temperature.

-

Reactant Addition: While stirring, slowly add 1.89 kg of 1,2,3-trichlorobenzene in portions over 30 minutes. Critically, maintain the reaction temperature between 25°C and 30°C throughout the addition.

-

Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes.

-

Quenching: Pour the reaction mixture into a larger vessel containing approximately 5 kg of ice, under vigorous stirring. This will cause the product to precipitate.

-

Isolation: Filter the resulting solid product from the solution.

-

Washing: Wash the filtered solid thoroughly with water to remove any residual acid.

-

Drying: Dry the product, a light yellow solid, to obtain this compound.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This representative protocol is designed for the qualitative and quantitative analysis of this compound in a sample matrix, based on standard methods for chloronitrobenzenes.[7][8]

Workflow:

Caption: Workflow for the GC-MS analysis of this compound.

Procedure:

-

Sample Preparation:

-

Instrument Setup (Example Conditions):

-

GC Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[8]

-

Carrier Gas: Helium.

-

Oven Program: Start at 70°C for 2 minutes, ramp to 285°C at a suitable rate (e.g., 10°C/min), and hold for 1 minute.[8]

-

Injector Temperature: 250°C.

-

MS Source Temperature: 230°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

-

Mass Range: Scan from m/z 33 to 750.[8]

-

-

Injection: Inject 1 µL of the prepared sample into the GC system.

-

Data Analysis:

-

Identify the this compound peak based on its retention time.

-

Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key ions for this compound (C₆H₂Cl₃NO₂) include the molecular ion peak cluster around m/z 225, 227, and 229, reflecting the isotopic distribution of chlorine.[1][5]

-

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring.[17]

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six chemically non-equivalent carbon atoms of the benzene ring. The carbons attached to the electronegative chlorine and nitro groups will be shifted downfield.[18]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Strong peaks corresponding to the symmetric and asymmetric stretching of the N-O bonds in the nitro group are expected around 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region.[1][19]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is characterized by a prominent molecular ion peak cluster (M, M+2, M+4, M+6) due to the presence of three chlorine atoms. The base peak is often the molecular ion at m/z 225.[1][5]

Toxicology and Safety

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.[9]

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[9][11] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[11]

-

Mechanism of Toxicity: A significant toxicological concern with nitroaromatic compounds is the induction of methemoglobinemia.[2][20] In the body, the nitro group can be metabolically reduced to intermediates like nitrosobenzene and phenylhydroxylamine. These metabolites are potent oxidizing agents that can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[21][22] Methemoglobin is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia.[2]

Caption: Toxicological pathway of nitroaromatic-induced methemoglobinemia.

Handling and First Aid:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use a NIOSH-approved respirator if dust is generated.[9]

-

First Aid: In case of skin contact, wash immediately with soap and plenty of water.[9] For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[9]

Applications in Drug Development and Industry

The primary application of this compound is as a key starting material or intermediate in chemical synthesis.[1][2]

-

Pharmaceuticals: It is a crucial precursor in the synthesis of third-generation quinolone antibacterial drugs, such as Lomefloxacin and Ofloxacin.[2][3]

-

Agrochemicals: It serves as a starting material for pesticides and herbicides, including Aclonifen.[2][3][4]

-

Dyes: It is also used as an intermediate in the production of various dyes.[1]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

- Google Patents. (n.d.). CN114805078B - A method for preparing this compound by microchannel nitration reaction.

- Goldfrank, L. R., Flomenbaum, N. E., Lewin, N. A., Howland, M. A., Hoffman, R. S., & Nelson, L. S. (Eds.). (2015). Goldfrank's Toxicologic Emergencies (10th ed.).

-

Longdom Publishing. (n.d.). Drugs may be Induced Methemoglobinemia. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]

- Rehman, H. U. (2001). Methemoglobinemia. Western Journal of Medicine, 175(3), 193–196.

-

NIST. (n.d.). 1,2,3-Trichloro-4-nitrobenzene. NIST Chemistry WebBook. Retrieved from [Link]

- IARC. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 65.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029593). Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trichloronitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 9). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex [Video]. YouTube. Retrieved from [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Nitro-2,3,4-trichlorobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acquired Methemoglobinemia Following Nitrobenzene Poisoning: An Unusual Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. 1,2,3-Trichloro-4-nitrobenzene [webbook.nist.gov]

- 6. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biodegradation of 3-Chloronitrobenzene and 3-Bromonitrobenzene by Diaphorobacter sp. Strain JS3051 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 17700-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Proposed mechanism of nitrite-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. youtube.com [youtube.com]

- 15. Nucleophilic Aromatic Substitution Exam Prep | Practice Questions & Video Solutions [pearson.com]

- 16. agilent.com [agilent.com]

- 17. This compound(17700-09-3) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound(17700-09-3) IR Spectrum [chemicalbook.com]

- 20. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]

- 21. longdom.org [longdom.org]

- 22. Methemoglobinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 2,3,4-Trichloronitrobenzene: Synthesis, Characterization, and Applications

Executive Summary

2,3,4-Trichloronitrobenzene (2,3,4-TCNB) is a chlorinated nitroaromatic compound of significant industrial importance. Its unique substitution pattern makes it a highly sought-after intermediate in the synthesis of high-value specialty chemicals, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of three chlorine atoms and a nitro group on the benzene ring imparts specific reactivity, which is leveraged for constructing complex molecular architectures. This guide provides an in-depth examination of 2,3,4-TCNB's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it details established and modern synthesis protocols, explores its primary application as a precursor to quinolone antibiotics, and outlines critical safety and handling procedures for laboratory and industrial settings.

Introduction

Chlorinated nitroaromatic compounds (CNAs) are a class of chemicals characterized by a benzene ring substituted with one or more chlorine atoms and nitro groups. The electron-withdrawing nature of these substituents deactivates the aromatic ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions—a cornerstone of modern organic synthesis. Among the various isomers, this compound (CAS No. 17700-09-3) is a pivotal building block.[1][2][3] Its primary utility lies in its role as a starting material for the synthesis of third-generation quinolone and fluoroquinolone antibacterial drugs, such as Ofloxacin and Lomefloxacin.[4][5] It also serves as a key intermediate in the production of herbicides like Aclonifen.[4][5] This document serves as a technical resource for researchers and process chemists, offering a comprehensive overview of 2,3,4-TCNB from its fundamental properties to its practical application.

Molecular Structure and Physicochemical Properties

Molecular Formula and Structure

The chemical formula for this compound is C₆H₂Cl₃NO₂ .[1][2][3][6][7] The molecule consists of a benzene ring where the hydrogen atoms at positions 2, 3, and 4 have been replaced by chlorine atoms, and the hydrogen at position 1 has been replaced by a nitro (NO₂) group. This specific arrangement is also systematically named 1,2,3-Trichloro-4-nitrobenzene.[3][6]

Caption: Molecular structure of this compound.

Physicochemical Data

2,3,4-TCNB is a white to light yellow crystalline solid or powder at ambient temperature.[1][3][4][5] It is practically insoluble in water but exhibits good solubility in common organic solvents such as acetone and chloroform.[1][3] A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 17700-09-3 | [1][2][3][8] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [1][3] |

| Molecular Weight | 226.44 g/mol | [1][3][7] |

| Appearance | White to light yellow crystalline solid | [1][3][4] |

| Melting Point | 53 - 57 °C (127 - 135 °F) | [3][5][8] |

| Boiling Point | 296.2 °C (Predicted) | [5] |

| Solubility | Insoluble in water | [1][3] |

| InChI Key | BGKIECJVXXHLDP-UHFFFAOYSA-N | [1][3][6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 2,3,4-TCNB. The expected spectral features are as follows:

-

¹H NMR: The proton NMR spectrum is simple and highly characteristic. Due to the substitution pattern, there are only two protons on the aromatic ring. These protons (H-5 and H-6) are adjacent to each other and will appear as a pair of doublets due to ortho-coupling. The electron-withdrawing effect of the adjacent chloro and nitro groups will shift these signals downfield, typically in the range of 7.5-8.0 ppm.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals for the six aromatic carbons, as there is no plane of symmetry in the molecule. The carbon atom attached to the nitro group (C-1) will be significantly deshielded. The carbons bonded to chlorine (C-2, C-3, C-4) will also show characteristic shifts, while the two carbons bonded to hydrogen (C-5, C-6) will appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorption bands include:

-

1530-1560 cm⁻¹ and 1340-1370 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

-

1000-1100 cm⁻¹: Strong C-Cl stretching vibrations.

-

3050-3100 cm⁻¹: C-H stretching for the aromatic protons.

-

~1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a distinct molecular ion (M⁺) peak cluster.[1] Due to the presence of three chlorine atoms, the isotopic pattern will be characteristic, with peaks at m/z 225 (M⁺), 227 (M+2), 229 (M+4), and 231 (M+6) corresponding to the different combinations of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways include the loss of a nitro group (-NO₂, 46 Da) and the sequential loss of chlorine atoms (-Cl, 35/37 Da).[1]

Synthesis Methodologies

The primary route to 2,3,4-TCNB is the electrophilic nitration of 1,2,3-trichlorobenzene. The choice of nitrating agent and reaction conditions is critical to achieving high yield and selectivity, minimizing the formation of unwanted isomers.

Classical Batch Nitration

This established method utilizes nitric acid to introduce the nitro group onto the 1,2,3-trichlorobenzene precursor.[9]

Causality: The three chlorine atoms on the precursor deactivate the ring towards electrophilic substitution. However, they direct the incoming electrophile (the nitronium ion, NO₂⁺) to the available C-4 position due to ortho, para-directing effects, moderated by steric hindrance at other positions. Using a strong acid like 90% nitric acid provides a sufficient concentration of the nitronium ion for the reaction to proceed at a practical rate under controlled temperatures.

-

Reactor Setup: Charge a 12 L jacketed glass reactor, equipped with a high-torque mechanical stirrer and a temperature probe, with 3.6 L of 90% nitric acid.

-

Cooling: Circulate a coolant through the reactor jacket to maintain an internal temperature between 25-30 °C.

-

Substrate Addition: Slowly add 1.89 kg (10.4 mol) of 1,2,3-trichlorobenzene in portions over a period of 30 minutes. Crucial: Monitor the temperature closely; the reaction is exothermic. Maintain the temperature strictly within the 25-30 °C range to prevent side reactions and ensure safety.

-

Reaction: Stir the resulting mixture vigorously for an additional 30 minutes after the addition is complete to ensure full conversion.

-

Quenching: In a separate large vessel (e.g., 20 L battery jar) equipped with an efficient stirrer, prepare approximately 5 kg of crushed ice. Pour the reaction mixture slowly into the ice with vigorous stirring to quench the reaction and precipitate the product.

-

Isolation: Filter the resulting solid slurry using a large Büchner funnel.

-

Washing: Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper. This step is vital to remove residual acid.

-

Drying: Dry the pale yellow solid product in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.

Caption: Workflow for the classical synthesis of 2,3,4-TCNB.

Advanced Microchannel Flow Synthesis

Modern process chemistry increasingly employs microfluidic or continuous flow reactors to improve safety, efficiency, and scalability. A patented method describes the nitration of 1,2,3-trichlorobenzene using a mixed acid system (concentrated nitric and sulfuric acids) in a microchannel reactor.[10]

Causality & Advantages: The use of sulfuric acid as a catalyst is key; it protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which dramatically increases the reaction rate. Conducting this highly exothermic reaction in a microchannel reactor offers superior heat and mass transfer compared to batch reactors. This allows for precise temperature control, significantly reducing the risk of thermal runaway and the formation of undesired byproducts. The result is a safer process with higher yield, purity, and throughput.[10]

Key Chemical Reactivity and Applications

The synthetic utility of 2,3,4-TCNB stems from the high activation of the C-4 position towards nucleophilic aromatic substitution (SNAr).

Mechanistic Insight: The nitro group and the three chlorine atoms are potent electron-withdrawing groups. They act in concert to polarize the aromatic ring, making it electron-deficient and thus susceptible to attack by nucleophiles. The chlorine atom at the C-4 position is para to the strongly activating nitro group, making it the most labile and the primary site for substitution.

Application in Quinolone Antibiotic Synthesis

A prime example of this reactivity is in the synthesis of fluoroquinolone cores. 2,3,4-TCNB is a precursor for creating the substituted aromatic portion of the final drug molecule. While specific industrial routes are proprietary, a general transformation involves the displacement of one or more chlorine atoms by other functional groups. For instance, the C-4 chlorine can be displaced by an amine, which is a key step in building the quinolone framework.

Caption: Simplified SNAr pathway for 2,3,4-TCNB reactivity.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[1][11] It can cause skin and eye irritation.[1] Upon thermal decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and hydrogen chloride (HCl).[1][5]

-

Incompatibility: It is incompatible with strong bases and strong oxidizing agents.[3][4][5][12]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

-

Spill Response: In case of a spill, avoid generating dust. Dampen the solid material with a suitable solvent like ethanol, collect it into a sealed container for disposal.[3][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[1]

Conclusion

This compound is a well-characterized and synthetically valuable chemical intermediate. Its defined molecular structure and predictable reactivity, dominated by nucleophilic aromatic substitution, have cemented its role in the production of essential pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis methodologies, and safety protocols, as outlined in this guide, is crucial for its effective and safe utilization in research and industrial manufacturing.

References

- 1. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,6-TRICHLORONITROBENZENE(18708-70-8) 1H NMR spectrum [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,5-Trichloronitrobenzene | C6H2Cl3NO2 | CID 6983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(17700-09-3) 1H NMR [m.chemicalbook.com]

- 7. osti.gov [osti.gov]

- 8. 2,4,6-Trichloronitrobenzene | C6H2Cl3NO2 | CID 29228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS 17700-09-3: this compound | CymitQuimica [cymitquimica.com]

- 10. 1,2,3-Trichloro-4-nitrobenzene [webbook.nist.gov]

- 11. Benzene, 1,2,3,4-tetrachloro-5-nitro- [webbook.nist.gov]

- 12. lookchem.com [lookchem.com]

An In-depth Technical Guide to the Solubility of 2,3,4-Trichloronitrobenzene in Water and Organic Solvents

Introduction

2,3,4-Trichloronitrobenzene is a chlorinated nitroaromatic compound of significant interest in chemical synthesis, serving as a key intermediate in the production of various dyes, pharmaceuticals, and agrochemicals.[1][2][3] Its utility in these applications is intrinsically linked to its physicochemical properties, paramount among which is its solubility. The solubility of this compound dictates its behavior in reaction media, influences purification strategies such as crystallization, and is a critical parameter for assessing its environmental fate and toxicology.

This technical guide provides a comprehensive overview of the solubility of this compound in aqueous and organic media. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep understanding of this compound's solubility characteristics to inform their work. This document delves into the theoretical underpinnings of its solubility, presents available quantitative and qualitative data, and provides detailed experimental protocols for its determination.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to interpreting its solubility. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][4][5] |

| Synonyms | 1,2,3-Trichloro-4-nitrobenzene, 2,3,4-Trichloro-1-nitrobenzene | [1] |

| CAS Number | 17700-09-3 | [1] |

| Molecular Formula | C₆H₂Cl₃NO₂ | [4] |

| Molecular Weight | 226.44 g/mol | [4][5] |

| Appearance | Needles or light yellow fluffy solid | [2][4][5] |

| Melting Point | 53-56 °C (127.4-132.8 °F) | [2] |

| Boiling Point | 296.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [6] |

Theoretical Framework of Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a halogenated nitroaromatic compound, its solubility is influenced by several key factors:

-

Polarity: The presence of a nitro group (-NO₂) introduces a significant dipole moment, making the molecule polar. However, the three chlorine atoms (-Cl) are also electronegative and contribute to the overall electronic character of the molecule. The symmetrical arrangement of these substituents on the benzene ring can affect the net dipole moment.

-

Intermolecular Forces: The primary intermolecular forces at play are dipole-dipole interactions and London dispersion forces. The polar nitro group can engage in dipole-dipole interactions with polar solvents. The large, electron-rich aromatic ring and chlorine atoms contribute to significant London dispersion forces, which are the primary mode of interaction with nonpolar solvents.

-

Hydrogen Bonding: this compound lacks hydrogen bond donor capabilities. It can, however, act as a weak hydrogen bond acceptor through the oxygen atoms of the nitro group. This interaction is generally weak and plays a minor role in its overall solubility.

-

"Like Dissolves Like": This principle is a useful heuristic for predicting solubility. This compound, being a moderately polar molecule with significant nonpolar character, is expected to have low solubility in highly polar solvents like water and higher solubility in organic solvents of intermediate polarity or those with which it can engage in favorable dispersion force interactions.

-

Effect of Halogenation: The presence of chlorine atoms on the benzene ring generally decreases water solubility compared to the non-halogenated parent nitrobenzene. This is due to the increase in molecular weight and surface area, which strengthens the crystal lattice energy and requires more energy to disrupt for dissolution.[7]

Solubility of this compound in Water

This compound is consistently reported as having very low solubility in water. This is expected due to its predominantly nonpolar aromatic structure and the lack of strong hydrogen bonding with water molecules.

| Solubility in Water | Temperature | Source(s) |

| < 1 mg/mL | 23 °C (73 °F) | [4][5][6] |

| 26.04 mg/L | 20 °C | [2][8] |

The slight discrepancy in the reported values may be due to different experimental methodologies or the distinction between kinetic and thermodynamic solubility. The value of 26.04 mg/L provides a more precise quantitative measure.

Solubility of this compound in Organic Solvents

This compound is generally soluble in a range of organic solvents.[1] While specific quantitative data for this exact compound is scarce in publicly available literature, a comprehensive study on the solubility of a structurally very similar compound, 2,3,4-trichloro-1,5-dinitrobenzene (TCDNB) , provides excellent insight into the expected solubility behavior of this compound.[9] The presence of an additional nitro group in TCDNB would likely increase its polarity and may affect the absolute solubility values, but the relative solubility trends in different solvents are expected to be highly comparable.

The following table presents the mole fraction solubility (x) of TCDNB in fifteen different organic solvents at various temperatures. This data is invaluable for estimating the solubility of this compound and for selecting appropriate solvents for its synthesis, purification, and formulation.

Mole Fraction Solubility (x) of 2,3,4-trichloro-1,5-dinitrobenzene in Various Organic Solvents at Different Temperatures[9]

| Solvent | 278.15 K (5°C) | 283.15 K (10°C) | 288.15 K (15°C) | 293.15 K (20°C) | 298.15 K (25°C) | 303.15 K (30°C) | 308.15 K (35°C) | 313.15 K (40°C) | 318.15 K (45°C) | 323.15 K (50°C) |

| Methanol | 0.00038 | 0.00047 | 0.00057 | 0.00069 | 0.00083 | 0.00100 | 0.00120 | 0.00143 | 0.00171 | 0.00203 |

| Ethanol | 0.00032 | 0.00039 | 0.00048 | 0.00058 | 0.00070 | 0.00085 | 0.00102 | 0.00122 | 0.00145 | 0.00173 |

| Isopropanol | 0.00027 | 0.00033 | 0.00040 | 0.00049 | 0.00059 | 0.00071 | 0.00085 | 0.00102 | 0.00121 | 0.00144 |

| n-Butanol | 0.00029 | 0.00035 | 0.00043 | 0.00052 | 0.00063 | 0.00076 | 0.00091 | 0.00109 | 0.00130 | 0.00155 |

| Toluene | 0.00345 | 0.00412 | 0.00491 | 0.00585 | 0.00697 | 0.00830 | 0.00988 | 0.01176 | 0.01399 | 0.01665 |

| Dichloromethane | 0.00215 | 0.00259 | 0.00311 | 0.00373 | 0.00447 | 0.00535 | 0.00640 | 0.00765 | 0.00914 | 0.01092 |

| Chloroform | 0.00178 | 0.00214 | 0.00257 | 0.00308 | 0.00369 | 0.00442 | 0.00529 | 0.00633 | 0.00757 | 0.00905 |

| Tetrachloromethane | 0.00059 | 0.00070 | 0.00083 | 0.00099 | 0.00117 | 0.00139 | 0.00165 | 0.00196 | 0.00233 | 0.00277 |

| 1,2-Dichloroethane | 0.00204 | 0.00245 | 0.00295 | 0.00354 | 0.00425 | 0.00511 | 0.00613 | 0.00736 | 0.00884 | 0.01061 |

| Acetone | 0.00298 | 0.00358 | 0.00430 | 0.00516 | 0.00619 | 0.00742 | 0.00889 | 0.01065 | 0.01276 | 0.01528 |

| Ethyl Acetate | 0.00248 | 0.00298 | 0.00358 | 0.00430 | 0.00516 | 0.00619 | 0.00742 | 0.00889 | 0.01065 | 0.01276 |

| Acetonitrile | 0.00148 | 0.00178 | 0.00214 | 0.00257 | 0.00308 | 0.00369 | 0.00442 | 0.00529 | 0.00633 | 0.00757 |

| N-Methyl-2-pyrrolidone (NMP) | 0.00695 | 0.00834 | 0.01000 | 0.01199 | 0.01437 | 0.01722 | 0.02063 | 0.02472 | 0.02962 | 0.03549 |

| Dimethylformamide (DMF) | 0.00578 | 0.00693 | 0.00831 | 0.00996 | 0.01194 | 0.01431 | 0.01715 | 0.02055 | 0.02462 | 0.02950 |

| Dimethyl Sulfoxide (DMSO) | 0.00481 | 0.00577 | 0.00691 | 0.00828 | 0.00992 | 0.01189 | 0.01425 | 0.01707 | 0.02045 | 0.02450 |

Key Observations from the Analogue Data:

-

Temperature Dependence: For all solvents tested, the solubility of TCDNB increases with increasing temperature. This indicates that the dissolution process is endothermic. This is a crucial consideration for crystallization processes, where cooling a saturated solution can be an effective method for obtaining the solid product.

-

Solvent Effects: The highest solubility is observed in highly polar aprotic solvents such as NMP, DMF, and DMSO. This suggests that strong dipole-dipole interactions between the solvent and the nitro groups of the solute are the dominant favorable interactions. Toluene, an aromatic solvent, also demonstrates significant solvating power, likely due to favorable π-π stacking interactions with the nitroaromatic ring. Halogenated solvents like dichloromethane and 1,2-dichloroethane show moderate solubility. The lowest solubilities are observed in alcohols (methanol, ethanol, isopropanol) and tetrachloromethane.

Experimental Determination of Solubility

The accurate determination of solubility is critical for many applications. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Distinction Between Thermodynamic and Kinetic Solubility

It is essential to differentiate between thermodynamic and kinetic solubility:

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid form. This is a fundamental property of the compound-solvent system.

-

Kinetic Solubility: This is often a higher, non-equilibrium value that is observed when a compound is rapidly dissolved, for example, from a concentrated stock solution in a miscible co-solvent (like DMSO) into an aqueous buffer. Supersaturation can occur, and the measured "solubility" is the concentration before precipitation is observed. Kinetic solubility is highly dependent on the experimental conditions (e.g., rate of addition, agitation, time).

For applications requiring a fundamental understanding of the compound's behavior, such as in formulation and process chemistry, the determination of thermodynamic solubility is paramount.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on established methodologies for determining the solubility of poorly soluble compounds.

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for the shake-flask method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation and remains in equilibrium with the solid phase.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Sealing: Tightly seal the vial to prevent solvent evaporation during the experiment.

-

Equilibration: Place the vials in a temperature-controlled orbital shaker. Agitate the samples at a constant temperature for a sufficient period to allow the system to reach equilibrium. For poorly soluble compounds, this may take 24 to 48 hours, or even longer.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as HPLC.

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, it is advisable to take samples at different time points (e.g., 24, 48, and 72 hours). If the measured concentrations are consistent, it can be concluded that equilibrium has been achieved.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[10] When handling this compound, it is essential to:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid creating dust.

-

In case of a spill, dampen the solid material with a suitable solvent like ethanol and transfer it to a sealed container for proper disposal.[5]

-

This compound is incompatible with strong bases and strong oxidizing agents.[5]

Conclusion

The solubility of this compound is a critical parameter that influences its application in chemical synthesis and its environmental impact. This technical guide has provided a comprehensive overview of its solubility in both water and organic solvents. While it exhibits low aqueous solubility, it is soluble in a range of organic solvents, with a particularly high affinity for polar aprotic solvents like NMP, DMF, and DMSO. The solubility is also shown to be temperature-dependent, increasing with a rise in temperature. The provided detailed protocol for the shake-flask method offers a reliable approach for the experimental determination of its thermodynamic solubility. This guide serves as a valuable resource for scientists and researchers, enabling them to make informed decisions regarding the use of this compound in their work.

References

-

Solubility measurement, correlation and thermodynamic properties of 2,3,4-trichloro-1,5-dinitrobenzene in fifteen mono-solvents at temperatures from 278.15 to 323.15 K. (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

2,4,5-Trichloronitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

CRC Handbook of Chemistry and Physics, 88th Edition. (n.d.). Retrieved from [Link]

-

Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. (2020). Springer Nature. Retrieved from [Link]

-

Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). LookChem. Retrieved from [Link]

-

METHODOLOGIES QSAR/QSPR/QSTR:. (n.d.). CONICET. Retrieved from [Link]

-

Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (2023). IAPC Journals. Retrieved from [Link]

-

CRC Handbook of Solubility Parameters and Other Cohesion Parameters. (n.d.). Retrieved from [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. (n.d.). ResearchGate. Retrieved from [Link]

-

QSPR models for polychlorinated biphenyls: n-Octanol/water partition coefficient. (n.d.). PubMed. Retrieved from [Link]

-

PLS and N-PLS based MIA-QSPR modeling of the photodegradation half-lives for polychlorinated biphenyl congeners. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Perspective on halogenated organic compounds. (2023). PubMed Central. Retrieved from [Link]

-

QSPR and q-RASPR predictions of the adsorption capacity of polyethylene, polypropylene and polystyrene microplastics for various organic pollutants in diverse aqueous environments. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. CAS 17700-09-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 17700-09-3 [m.chemicalbook.com]

- 3. This compound | 17700-09-3 [chemicalbook.com]

- 4. This compound | C6H2Cl3NO2 | CID 28697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. echemi.com [echemi.com]

- 7. Quantitative structure-property relationship (QSPR) models for predicting the physicochemical properties of polychlorinated biphenyls (PCBs) using deep belief network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. aarti-industries.com [aarti-industries.com]

spectroscopic data for 2,3,4-Trichloronitrobenzene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,3,4-Trichloronitrobenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 17700-09-3), a key intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] An accurate and thorough understanding of its spectral properties is paramount for researchers, scientists, and drug development professionals to ensure identity, purity, and structural integrity in their work. This document delves into the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for this compound, offering field-proven insights into data acquisition and interpretation.

Molecular Structure and Overview

This compound is an aromatic compound with the molecular formula C₆H₂Cl₃NO₂.[2] Its structure consists of a benzene ring substituted with three chlorine atoms and one nitro group. The specific substitution pattern dictates its unique spectral fingerprint.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For halogenated compounds like this compound, the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl) provides a highly characteristic pattern.[3]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

Injection : The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.

-

Ionization : In the ion source, high-energy electrons (typically 70 eV) bombard the sample molecules, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection : An electron multiplier detects the ions, generating a mass spectrum that plots ion intensity versus m/z.

Data Interpretation

The mass spectrum of this compound is characterized by a distinct molecular ion cluster and several key fragment ions.[2]

Table 1: Key Mass Spectrometry Data for this compound [2]

| m/z Value | Proposed Fragment Ion | Relative Abundance | Notes |

| 225, 227, 229 | [C₆H₂³⁵Cl₃NO₂]⁺ | High | Molecular ion (M⁺) cluster. The isotopic pattern for three chlorine atoms is clearly visible. |

| 195, 197, 199 | [M - NO]⁺ | Moderate | Loss of nitric oxide (NO). |

| 180, 182, 184 | [M - NO₂]⁺ | Moderate | Loss of the nitro group (NO₂). |

| 169, 171 | [M - NO₂ - Cl]⁺ | High | Loss of a chlorine atom following the loss of the nitro group. |

| 143 | [C₅H₂Cl₂]⁺ | High | Further fragmentation of the aromatic ring. |

The most telling feature is the molecular ion peak. With a molecular weight of approximately 226.4 g/mol , the presence of three chlorine atoms leads to a characteristic isotopic pattern.[2][4] The relative abundance of ³⁵Cl to ³⁷Cl is roughly 3:1.[3] This results in a cluster of peaks at m/z 225 (³⁵Cl₃), 227 (³⁵Cl₂³⁷Cl), 229 (³⁵Cl³⁷Cl₂), and 231 (³⁷Cl₃) with a predictable intensity ratio. The most abundant of these is the peak at m/z 225.[2]

Caption: Key fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a powerful, non-destructive technique for identifying the functional groups present in a compound.

Experimental Protocol: KBr-Pellet FTIR

-

Sample Preparation : A small amount of solid this compound (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation : The mixture is compressed under high pressure in a die to form a thin, transparent pellet. KBr is used as it is transparent to IR radiation in the typical analysis range.

-

Data Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of air is first recorded and automatically subtracted.

Data Interpretation

The IR spectrum of this compound displays characteristic absorption bands corresponding to its aromatic, nitro, and chloro functional groups.[2]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Weak to moderate intensity, typical for aromatic protons.[5] |

| ~1590 - 1450 | C=C Stretch | Aromatic Ring | Strong absorptions characteristic of the benzene ring skeleton.[5] |

| ~1530 & ~1350 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) | Two strong, distinct bands confirming the presence of the nitro group. |

| ~880 - 550 | C-Cl Stretch | Aryl-Chloride | Strong absorptions in the fingerprint region, indicative of C-Cl bonds.[5] |

| ~850 - 750 | C-H Out-of-Plane Bend | Aromatic C-H | The position of this band can give clues about the substitution pattern. |

The most diagnostic peaks are the strong absorptions for the nitro group (NO₂) stretches. The asymmetric stretch typically appears around 1530 cm⁻¹, while the symmetric stretch is found near 1350 cm⁻¹. The presence of multiple strong bands in the 880-550 cm⁻¹ region confirms the C-Cl bonds.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationship of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation : Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Instrument Setup : The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve high homogeneity.

-

Data Acquisition : For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Data Processing : The FID is Fourier transformed to generate the NMR spectrum, which is then phased and baseline corrected.

Data Interpretation

The substitution pattern of this compound results in a simple but informative NMR spectrum.